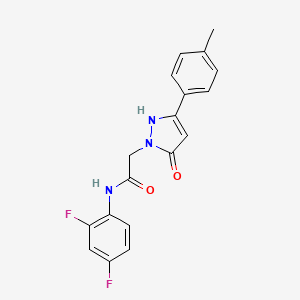
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C36H36N6O4S2 and its molecular weight is 680.84. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Compounds with structures incorporating elements such as the 1,2,4-triazole ring and phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activities. For instance, derivatives bearing 5-membered heterocyclic rings like pyrazole, 1,2,4-triazole, and imidazole at specific positions have shown promising results in anticonvulsant activity assessments (Tarikogullari et al., 2010). These findings suggest that similar compounds, including those with pyrazole and triazole motifs, might possess significant neurological benefits.
Anti-inflammatory Activity
Derivatives featuring pyrazole and acetamide functionalities have been synthesized and demonstrated notable anti-inflammatory activities. For example, a series of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013). This indicates the potential of structurally similar compounds in treating inflammation-related conditions.
Antitumor Activity
Compounds integrating the thiophene moiety along with pyrazole and thiazole groups have shown promising antitumor activities. Research into 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes has revealed compounds with notable efficacy against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016). This highlights the potential of molecules featuring similar structural characteristics in cancer research.
Antimicrobial Activity
Pyrazole and thiazole derivatives, especially those incorporating thiophene rings, have been evaluated for their antimicrobial efficacy. Some newly synthesized compounds have demonstrated potent antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Mabkhot et al., 2016). This suggests that compounds with similar structural frameworks could serve as bases for the development of novel antimicrobial treatments.
properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N6O4S2/c1-23-11-8-15-28(24(23)2)41-32(21-37-33(43)19-25-12-6-5-7-13-25)38-39-36(41)48-22-34(44)42-29(20-27(40-42)31-17-10-18-47-31)26-14-9-16-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXLYVFTAIZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)
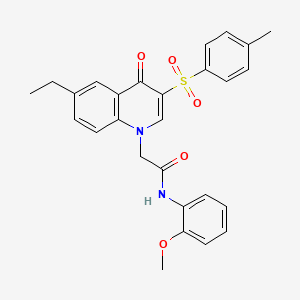
![2-(4-Chlorophenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2871493.png)
![4-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2871494.png)
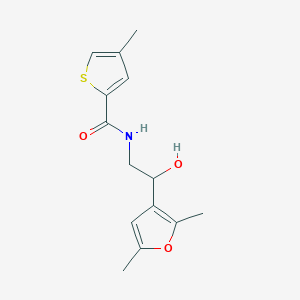
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2871496.png)
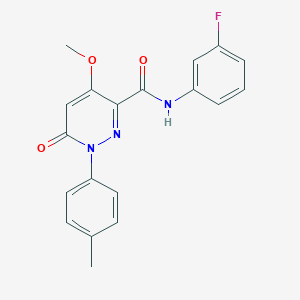
![ethyl 4-{2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl}benzoate](/img/structure/B2871499.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2871500.png)
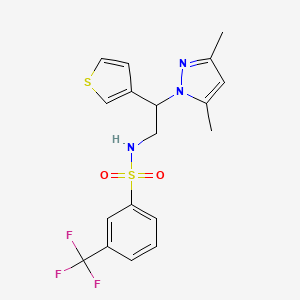
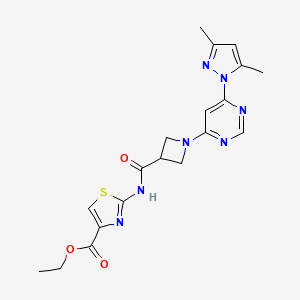
![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)
![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)
